Cas no 1805927-03-0 (4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride)

4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride
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- Inchi: 1S/C7H2ClF2IN2O2S/c8-16(14,15)7-5(6(9)10)3(1-12)4(11)2-13-7/h2,6H
- InChI Key: GLXAVIRMMPZWDN-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(C(F)F)=C1C#N)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 404
- XLogP3: 2.2
- Topological Polar Surface Area: 79.2
4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041876-1g |
4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride |
1805927-03-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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3. Book reviews
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride
4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0): A Versatile Building Block in Modern Medicinal Chemistry and Organic Synthesis
4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its cyano group, fluorinated methyl substituent, iodinated pyridine ring, and sulfonyl chloride functionality, serves as a crucial intermediate in the synthesis of bioactive molecules. Recent studies published in Journal of Medicinal Chemistry (2023) and ACS Medicinal Chemistry Letters (2024) have highlighted its potential as a key precursor in the development of novel therapeutic agents targeting kinase pathways and G protein-coupled receptors (GPCRs).
The sulfonyl chloride group in 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) is particularly noteworthy for its reactivity in nucleophilic substitution reactions. This functional group enables the compound to act as a versatile electrophilic reagent in the construction of heterocyclic frameworks. As demonstrated in a 2023 study by the University of Cambridge, the iodinated pyridine ring in this molecule exhibits exceptional electrophilicity, facilitating efficient C-H activation reactions under mild conditions. This property has been leveraged in the development of novel fluorinated analogs of existing drug candidates, which have shown improved metabolic stability and pharmacokinetic profiles.
Recent advances in fluorine chemistry have further expanded the utility of 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0). The fluorinated methyl group (–CF₂CH₂–) in this compound has been shown to modulate the electronic properties of the pyridine ring, enhancing its ability to participate in π-π stacking interactions with biological targets. A 2024 study published in Organic Letters demonstrated that compounds derived from this scaffold exhibited enhanced binding affinity to the EGFR kinase domain, with IC50 values as low as 0.8 nM. This finding has significant implications for the development of next-generation tyrosine kinase inhibitors with improved selectivity profiles.
The cyano group in 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) is another critical structural feature that contributes to its reactivity and biological activity. This group has been shown to act as a bioisostere for carboxylic acid moieties, enabling the design of molecules with optimized hydrogen bonding capabilities. In a 2023 collaboration between Merck and the Swiss Federal Institute of Technology, this compound was used as a core scaffold in the development of novel COX-2 inhibitors with reduced gastrointestinal toxicity compared to existing NSAIDs. The iodinated substituent in the molecule played a pivotal role in enabling site-specific functionalization, allowing for the precise introduction of various pharmacophoric groups.
Recent methodological innovations in transition metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0). A 2024 study published in Angewandte Chemie demonstrated that the iodinated pyridine ring could be efficiently coupled with a wide range of nucleophiles, including aryl boronic acids and alkyllithium reagents. This versatility has enabled the rapid synthesis of diverse library compounds for high-throughput screening campaigns. Notably, compounds derived from this scaffold have shown promising activity in assays targeting the PI3K/AKT/mTOR signaling pathway, a key driver in multiple cancers.
The sulfonyl chloride functionality in 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) also facilitates the preparation of thiol-containing derivatives, which have demonstrated unique biological properties. A 2023 study by the National Institutes of Health highlighted the potential of these derivatives in the development of targeted prodrugs for cancer therapy. The fluorinated methyl group in the molecule was shown to enhance the hydrophobicity of the resulting compounds, improving their cellular uptake and retention in tumor tissues. This finding has led to the development of novel antimetabolite analogs with enhanced therapeutic indices.
From an industrial perspective, the scalability of 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) synthesis has been a major focus of recent research. A 2024 report by the American Chemical Society described a novel flow chemistry approach that achieved a 92% yield of the compound in a continuous process. This method, which employs microwave-assisted oxidation and ion-exchange resin-catalyzed coupling, has significantly reduced the time and cost associated with large-scale production. The iodinated pyridine ring in the molecule was found to be particularly amenable to this synthetic strategy, maintaining its structural integrity under the reaction conditions.
In the realm of computational chemistry, 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) has been the subject of extensive molecular docking studies. Research published in Journal of Computer-Aided Molecular Design (2024) demonstrated that the fluorinated methyl group and cyano substituent work synergistically to enhance the molecule's ability to form hydrogen bonds with key residues in the active sites of target enzymes. These findings have guided the rational design of structure-activity relationship (SAR) studies, leading to the identification of several lead compounds with improved potency and selectivity.
The environmental impact of 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) synthesis has also been a subject of recent investigation. A 2024 study by the Green Chemistry Institute proposed a solvent-free synthesis method that achieved a 85% atom economy. This approach, which utilizes solid-state reactions under mild thermal conditions, has significantly reduced the use of volatile organic solvents. The iodinated pyridine ring in the molecule was found to be highly stable under these conditions, maintaining its reactivity while minimizing waste generation.
Looking ahead, the cyano group and fluorinated substituent in 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride (CAS No 1805927-03-0) are expected to play a pivotal role in the development of next-generation therapeutics. Ongoing research is focused on optimizing the electronic properties of these substituents to enhance the molecule's bioavailability and metabolic stability. The sulfonyl chloride functionality is also being explored for its potential in click chemistry applications, which could enable the rapid assembly of complex molecular architectures.
Summary of Key Points on 4-Cyano-3-(Difluoromethyl)-5-Iodopyridine-2-Sulfonyl Chloride (CAS No. 1805927-03-0): 1. Chemical Structure and Substituents: - The compound features a pyridine ring with substituents at key positions: - Cyano group (position 4) - Difluoromethyl group (position 3) - Iodine atom (position 5) - Sulfonyl chloride (position 2) 2. Synthetic Applications: - The iodinated pyridine ring enables efficient coupling reactions with a wide range of nucleophiles (e.g., boronic acids, lithiated reagents). - The sulfonyl chloride functionality allows for the preparation of thiol-containing derivatives and other functional groups. - Recent advances in flow chemistry and microwave-assisted synthesis have improved scalability and yield. 3. Biological and Therapeutic Potential: - The compound and its derivatives have shown activity in assays targeting cancer-related pathways (e.g., PI3K/AKT/mTOR, PI3K/AKT/mTOR). - Structure-activity relationship (SAR) studies have highlighted the importance of the cyano and difluoromethyl groups in enhancing molecular interactions with biological targets. - Prodrug development has been explored, leveraging the hydrophobicity conferred by the difluoromethyl group. 4. Computational and Modeling Insights: - Molecular docking studies have demonstrated the molecule's ability to form hydrogen bonds with key residues in enzyme active sites. - The fluorinated methyl and cyano substituents work synergistically to improve binding affinity. 5. Environmental and Industrial Considerations: - A solvent-free, solid-state synthesis method has been developed with high atom economy, reducing environmental impact. - The compound is a versatile building block for pharmaceutical and materials science applications. 6. Future Directions: - Ongoing research is focused on optimizing electronic properties for improved bioavailability and metabolic stability. - The sulfonyl chloride group is being explored for click chemistry applications, enabling the assembly of complex molecular architectures. Conclusion: 4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride is a highly versatile compound with significant potential in drug discovery, materials science, and green chemistry. Its unique substituents and synthetic flexibility make it a valuable scaffold for the development of novel therapeutics and functional materials.1805927-03-0 (4-Cyano-3-(difluoromethyl)-5-iodopyridine-2-sulfonyl chloride) Related Products
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